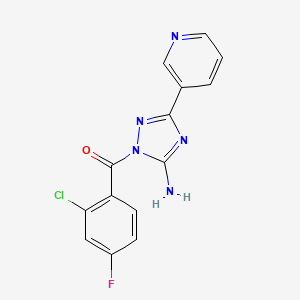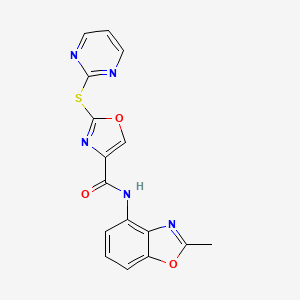
(5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' in scientific literature.
Mecanismo De Acción
The exact mechanism of action of compound A is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and physiological effects:
Compound A has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines. It has also been shown to induce cell death in cancer cells by activating certain signaling pathways. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using compound A in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using compound A is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on compound A. One of the potential future directions is to optimize its synthesis method to improve its yield and purity. Another future direction is to study its pharmacokinetics and pharmacodynamics to better understand its therapeutic potential. Additionally, further research is needed to investigate its safety and toxicity profile. Finally, there is a need for clinical trials to evaluate its efficacy in humans.
Conclusion:
In conclusion, (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone is a chemical compound that has shown promising therapeutic potential in scientific research. Its multi-faceted properties make it a potential drug candidate for the treatment of various diseases. Further research is needed to optimize its synthesis method, study its pharmacokinetics and pharmacodynamics, and evaluate its safety and efficacy in humans.
Métodos De Síntesis
Compound A can be synthesized using a multi-step process. The first step involves the synthesis of 2-chloro-4-fluorobenzaldehyde, which is then reacted with 3-amino-5-pyridin-3-yl-1,2,4-triazole to yield the intermediate product. This intermediate product is then reacted with ammonium acetate to obtain the final product, (5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that compound A can be used as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-11-6-9(16)3-4-10(11)13(22)21-14(17)19-12(20-21)8-2-1-5-18-7-8/h1-7H,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRPCDBNRGAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)N)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide](/img/structure/B7433592.png)
![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]propanamide](/img/structure/B7433605.png)
![1-[4-(Benzenesulfonamido)butan-2-yl]-3-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7433606.png)
![N-[3-[(7-bromo-4-fluoro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7433612.png)
![N-[[1-(6-iodoquinazolin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B7433618.png)
![N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7433626.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-2-(pyridin-4-ylmethoxy)propanamide](/img/structure/B7433633.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1,3-dimethylpyrazol-4-yl)propanamide](/img/structure/B7433639.png)
![2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)
![benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7433650.png)

![benzyl 3-[1-(2H-tetrazol-5-yl)butylcarbamoyl]azetidine-1-carboxylate](/img/structure/B7433659.png)
![[7-(1-Fluorocyclohexanecarbonyl)-2,7-diazaspiro[3.4]octan-2-yl]-(2-methyltriazol-4-yl)methanone](/img/structure/B7433662.png)
![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)